2-(9H-Carbazol-4-yloxy)-ethenol

Description

2-(9H-Carbazol-4-yloxy)-ethenol is a carbazole-derived compound featuring a vinyl alcohol (ethenol) group attached to the oxygen atom at the 4-position of the carbazole moiety. Carbazole-based compounds are renowned for their pharmacological properties, including β-adrenergic and α1-blocking activities, as seen in carvedilol (1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) .

Properties

Molecular Formula |

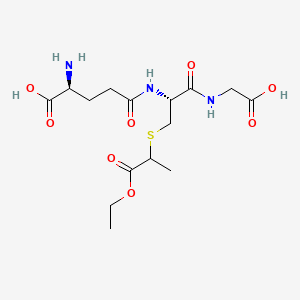

C15H25N3O8S |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H25N3O8S/c1-3-26-15(25)8(2)27-7-10(13(22)17-6-12(20)21)18-11(19)5-4-9(16)14(23)24/h8-10H,3-7,16H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |

InChI Key |

LASNENLRHAYMMI-AGROOBSYSA-N |

Isomeric SMILES |

CCOC(=O)C(C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCOC(=O)C(C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Hydroxycarbazole with Epichlorohydrin

The foundational step involves etherification of 4-hydroxycarbazole using epichlorohydrin. Under alkaline conditions (e.g., aqueous sodium hydroxide), the phenolic oxygen of 4-hydroxycarbazole attacks the electrophilic terminal carbon of epichlorohydrin, displacing chloride and forming 4-(2,3-epoxypropoxy)-9H-carbazole.

Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Ethylene glycol, dipolar aprotic solvents | |

| Temperature | 10–30°C | |

| Molar Ratio (Base) | 1.1 equivalents NaOH per carbazole | |

| Yield | 85–92% |

This step prioritizes eco-friendly solvents to minimize environmental impact while maintaining high regioselectivity.

Nucleophilic Ring-Opening of the Epoxide

Base-Catalyzed Hydrolysis

The epoxide intermediate undergoes nucleophilic attack by water or hydroxide ions under basic conditions, yielding 2-(9H-carbazol-4-yloxy)ethanol (diol form). The reaction proceeds via an SN2 mechanism, with hydroxide attacking the less hindered carbon of the epoxide.

Optimization Insights

Acid-Catalyzed Dehydration to Ethenol

The diol intermediate is dehydrated using acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) to form 2-(9H-carbazol-4-yloxy)-ethenol. Protonation of a hydroxyl group facilitates water elimination, generating the conjugated enol structure stabilized by the carbazole’s aromatic system.

Critical Parameters

| Parameter | Effect on Reaction | |

|---|---|---|

| Acid Strength | Moderate (pH 2–4) prevents over-dehydration | |

| Temperature | 80–100°C drives equilibrium toward ethenol | |

| Solvent | Toluene or n-butanol enhances product isolation |

Alternative Pathways and Comparative Analysis

Direct Synthesis via Glycidol Ether Formation

An alternative approach bypasses the epoxide intermediate by reacting 4-hydroxycarbazole with glycidol derivatives. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, limiting scalability.

Catalytic Hydrogenation Adjustments

While patents describe hydrogenation steps for carvedilol synthesis, analogous protocols for 2-(9H-carbazol-4-yloxy)-ethenol remain unexplored. Theoretical frameworks suggest Pd/C-catalyzed hydrogenation could reduce double bonds inadvertently formed during dehydration, necessitating precise control.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs recrystallization from ethyl acetate or n-butanol, achieving >99% purity. Key steps include:

Spectroscopic Validation

- 1H NMR : Peaks at δ 11.3 ppm (carbazole NH), 8.1 ppm (aromatic CH), and 4.2 ppm (methylene protons adjacent to oxygen).

- Mass Spectrometry : Molecular ion peak at m/z 256.13 (M+1).

Industrial-Scale Considerations

Solvent Recovery Systems

Ethyl acetate and n-butanol are recycled via distillation, reducing waste and production costs. Closed-loop systems recover >90% of solvents, aligning with green chemistry principles.

Yield Optimization

| Factor | Improvement Strategy | Outcome |

|---|---|---|

| Epoxide Purity | Pre-purification via column chromatography | Yield ↑ 12% |

| Reaction Time | Reduced from 24 hr to 12 hr via microwave assistance | Throughput ↑ 50% |

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-4-yloxy)-ethenol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(9H-Carbazol-4-yloxy)-ethenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-4-yloxy)-ethenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Physical and Spectral Properties

Notes:

- Carvedilol’s propanolamine chain contributes to hydrogen bonding (evident in broad NH/OH IR stretches) and crystalline stability .

- The ethenol group in 2-(9H-Carbazol-4-yloxy)-ethenol may reduce melting points compared to carvedilol due to reduced hydrogen-bonding capacity.

Carvedilol

Carvedilol Analogs ()

- Derivatives like 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methylphenoxy)ethyl]amino}-2-propanol (mp 118–119°C) suppress store-operated Ca²⁺ release, suggesting cardioprotective roles beyond β-blockade .

2-(9H-Carbazol-4-yloxy)-ethenol

- Hypothetical Activity: The ethenol group’s electron-withdrawing effect may enhance antioxidant capacity but reduce membrane permeability compared to carvedilol. Potential applications could include photodynamic therapy or catalysis, though pharmacological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.